molecular formula C10H16O3 B027915 Oleuropeic acid CAS No. 5027-76-9

Oleuropeic acid

Cat. No. B027915
CAS RN: 5027-76-9
M. Wt: 184.23 g/mol
InChI Key: BFYWJELXORKNFO-MRVPVSSYSA-N
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Description

Oleuropein, a biophenol found in olive leaves, extra-virgin olive oil, and some Oleaceae species, is renowned for its potent biological and pharmacological properties, including anticancer, cardioprotective, neuroprotective, gastroprotective, hepato-protective, anti-diabetes, anti-obesity, and radioprotective effects. These effects are largely attributed to its antioxidant and anti-inflammatory activities (Hassen, Casabianca, & Hosni, 2015).

Synthesis Analysis

Oleuropein's biosynthesis involves several steps, starting from the amino acid phenylalanine, which is converted into various intermediates before forming oleuropein. This process takes place within the plant's specialized cells, contributing to oleuropein's accumulation in olive leaves and fruits (Khalil et al., 2023).

Molecular Structure Analysis

Oleuropein is characterized by its secoiridoid structure, which includes a distinctive glucose moiety attached to an elenolic acid linked to a tyrosol. This complex structure contributes to its high biological activity and stability, making it a significant compound in olive-related products (Gentile, Uccella, & Sivakumar, 2017).

Chemical Reactions and Properties

Oleuropein undergoes various chemical reactions, including hydrolysis, which leads to the formation of several bioactive derivatives, such as hydroxytyrosol. These derivatives contribute to oleuropein's overall health benefits, enhancing its antioxidant, anti-inflammatory, and antimicrobial properties (Martorell et al., 2016).

Physical Properties Analysis

Oleuropein is a hydrophobic compound with a bitter taste, contributing to the characteristic flavor profile of olive oil and olives. Its solubility in water and oil phases is crucial for its extraction and incorporation into various nutraceutical and cosmetic products (Khalil et al., 2023).

Chemical Properties Analysis

The chemical properties of oleuropein, including its stability in different pH environments and its interaction with metal ions, play a significant role in its biological activities. These properties are essential for understanding how oleuropein can be best utilized in health-promoting applications (Khalil et al., 2023).

properties

IUPAC Name

(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h3,8,13H,4-6H2,1-2H3,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYWJELXORKNFO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(=CC1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H]1CCC(=CC1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198271
Record name Oleuropeic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oleuropeic acid

CAS RN

5027-76-9
Record name Oleuropeic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5027-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oleuropeic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005027769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oleuropeic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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